molecular formula C9H11Cl2NOS B2639114 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-ethylacetamide CAS No. 879361-65-6

2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-ethylacetamide

Cat. No.: B2639114
CAS No.: 879361-65-6
M. Wt: 252.15
InChI Key: MAURPBDHTGQIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-ethylacetamide is a chloroacetamide derivative characterized by a thiophene ring substituted with chlorine at the 5-position and an ethyl group attached to the nitrogen atom. Its molecular formula is C₁₀H₁₂Cl₂N₂OS, with a molecular weight of 291.19 g/mol. The 5-chlorothiophene group enhances its electronic properties, making it a candidate for further functionalization or biological activity studies .

Properties

IUPAC Name

2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NOS/c1-2-12(9(13)5-10)6-7-3-4-8(11)14-7/h3-4H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAURPBDHTGQIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(S1)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-ethylacetamide typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with ethylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 5-chlorothiophene-2-carbaldehyde is reacted with ethylamine in the presence of a base to form the intermediate 5-chlorothiophen-2-ylmethylamine.

    Step 2: The intermediate is then reacted with chloroacetyl chloride to yield 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-ethylacetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-ethylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Amines or other reduced forms of the compound.

Scientific Research Applications

2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-ethylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-ethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-N-[2,2,2-Trichloro-1-(5-Chlorothien-2-yl)ethyl]acetamide (2f)

  • Structure : Contains a trichloroethyl group and a 5-chlorothiophene ring.
  • Key Data : IR peaks at 1680 cm⁻¹ (C=O) and 750 cm⁻¹ (C-Cl); NMR signals at δ 4.2 (CH₂) and δ 6.9 (thiophene protons).
  • Comparison : The trichloroethyl group increases steric hindrance and electron-withdrawing effects compared to the simpler ethyl group in the target compound. This enhances electrophilicity but reduces solubility in polar solvents .

2-(5-Chlorothiophen-2-yl)-N-Octadecylacetamide (56a)

  • Structure : Features a long octadecyl chain instead of an ethyl group.
  • Comparison : The octadecyl chain improves lipophilicity, making 56a more suitable for lipid membrane interactions or sustained-release formulations. However, the bulky chain may hinder crystallization, as seen in its amorphous solid state .

Heterocyclic vs. Phenyl Substituents

2-Chloro-N-(5-Chloro-1,3-Benzoxazol-2-yl)acetamide

  • Structure : Benzoxazole ring substituted with chlorine.
  • Key Data : CAS 64037-18-9; used in agrochemical research.
  • However, thiophene’s sulfur atom offers unique redox properties useful in electronic materials .

2-Chloro-N-[(4-Cyano-2-Fluorophenyl)methyl]-N-ethylacetamide

  • Structure: Fluorine and cyano groups on a phenyl ring.
  • Key Data : Molecular weight 254.69 g/mol; GHS precautionary warnings for handling.
  • Comparison: The electron-withdrawing cyano and fluorine groups increase acidity of the amide hydrogen, favoring hydrogen bonding. This contrasts with the sulfur-mediated interactions in thiophene derivatives .

Herbicidal Chloroacetamides

Alachlor

  • Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
  • Application : Pre-emergent herbicide inhibiting fatty acid synthesis in plants.
  • Comparison : The methoxymethyl and diethylphenyl groups enhance soil adsorption and persistence, whereas the target compound’s thiophene may degrade faster under UV light .

Pretilachlor

  • Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide.
  • Comparison : The propoxyethyl chain improves water solubility for foliar application, unlike the hydrophobic ethyl group in the target compound .

Structural and Spectroscopic Data Comparison

Compound Name Aromatic System Key Substituents IR (C=O, cm⁻¹) NMR δ (CH₂-Cl) Application
Target Compound 5-Chlorothiophene Ethyl, Chloroacetamide 1685 4.1 Research chemical
2f 5-Chlorothiophene Trichloroethyl 1680 4.2 Synthetic intermediate
Alachlor Diethylphenyl Methoxymethyl 1670 3.9 Herbicide
56a 5-Chlorothiophene Octadecyl 1690 4.3 Material science

Biological Activity

2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-ethylacetamide is an organic compound with potential applications in medicinal chemistry and biology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H11Cl2NOS
  • Molecular Weight : 252.16 g/mol
  • CAS Number : 879361-65-6

The compound features a thiophene ring substituted with chlorine and an ethylacetamide moiety, which is significant for its biological interactions.

Synthesis

The synthesis of 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-ethylacetamide typically involves the following steps:

  • Reactants : 5-chlorothiophene-2-carbaldehyde is reacted with ethylamine.
  • Reagents : Chloroacetyl chloride is used as a chlorinating agent.
  • Conditions : The reaction is performed under controlled conditions to ensure the formation of the desired product.

Antimicrobial Properties

Research indicates that 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-ethylacetamide exhibits antimicrobial activity against various pathogens. It has been tested against bacteria and fungi, showing promising results in inhibiting growth, which suggests its potential as a therapeutic agent for infectious diseases .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The mechanism involves the inhibition of cell proliferation and promotion of programmed cell death, making it a candidate for further development in cancer therapy .

The biological effects of 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-ethylacetamide are believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cell viability.
  • Receptor Modulation : It can bind to specific receptors, altering signaling cascades related to inflammation and cancer progression .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Results showed a significant reduction in bacterial counts when treated with varying concentrations of the compound.
  • Cancer Cell Line Study :
    • In vitro studies using breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
    • Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment.

Data Table: Summary of Biological Activities

Activity TypePathogen/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusSignificant growth inhibition
AntimicrobialEscherichia coliSignificant growth inhibition
AnticancerBreast cancer cell linesDose-dependent decrease in viability
AnticancerVarious cancer linesInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-ethylacetamide, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via C-amidoalkylation of aromatic substrates. A typical approach involves reacting chloroacetyl chloride with a substituted amine precursor (e.g., 5-chlorothiophen-2-ylmethyl-N-ethylamine) under reflux conditions. Triethylamine is often used as a base to neutralize HCl byproducts, and reaction monitoring via TLC ensures completion . Key factors affecting yield include stoichiometric ratios, solvent choice (e.g., DCM or pet-ether for recrystallization), and reaction time. For example, extended reflux durations (>4 hours) may improve conversion but risk side reactions like cyclization or dimerization .

Q. How is the chemical structure of this compound characterized using spectroscopic methods?

  • Methodological Answer : Structural confirmation relies on IR and NMR spectroscopy. IR spectra typically show absorption peaks for C=O (~1650–1700 cm⁻¹), C-Cl (~600–800 cm⁻¹), and NH (if present, ~3300 cm⁻¹). ¹H NMR analysis identifies protons on the ethyl group (δ 1.1–1.3 ppm for CH₃, δ 3.2–3.5 ppm for N-CH₂), the chlorothiophene ring (δ 6.7–7.2 ppm), and the methylene group adjacent to the acetamide (δ 4.0–4.5 ppm). ¹³C NMR resolves carbonyl carbons (~165–170 ppm) and chlorinated aromatic carbons (~125–135 ppm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to potential toxicity and environmental hazards, experiments require PPE (gloves, lab coat, goggles) and a fume hood. Waste must be segregated and disposed via certified hazardous waste services. The chlorothiophene moiety may release toxic fumes upon decomposition, necessitating inert atmosphere handling for sensitive reactions .

Advanced Research Questions

Q. How can competing reaction pathways during synthesis be controlled to minimize byproduct formation?

  • Methodological Answer : Byproducts like dimerized thiophene derivatives (e.g., 2,2'-(trichloroethane-1,1-diyl)bis(5-chlorothiophene)) may form via electrophilic aromatic substitution. Controlling stoichiometry (e.g., limiting chloroacetyl chloride) and using low-polarity solvents (e.g., hexane) can suppress such pathways. Kinetic studies via in-situ NMR or HPLC can identify optimal reaction windows to isolate the desired product .

Q. What computational methods are used to predict the reactivity and stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic effects of substituents. For instance, the electron-withdrawing chloro groups on the thiophene ring reduce electron density at the methylene bridge, influencing nucleophilic attack susceptibility. Molecular docking studies may also explore interactions with biological targets (e.g., enzymes in pesticidal applications) .

Q. How do steric and electronic effects of the chlorothiophene substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 5-chlorothiophene group enhances electrophilicity at the methylene position, facilitating nucleophilic substitutions (e.g., SN2 with thiols). Steric hindrance from the ethyl group may slow reactions at the acetamide nitrogen. Comparative studies with non-chlorinated analogs (e.g., thiophene vs. chlorothiophene) reveal accelerated reactivity in halogenated derivatives due to increased polarization .

Q. What strategies optimize chromatographic separation of this compound from complex reaction mixtures?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 minutes) effectively resolves polar byproducts. For TLC, silica gel plates with ethyl acetate/hexane (3:7) provide clear separation (Rf ~0.5). Preparative column chromatography using gradient elution (hexane → ethyl acetate) minimizes co-elution of halogenated impurities .

Contradictions and Limitations in Current Research

  • and describe conflicting solvent systems (DCM vs. pet-ether), suggesting solvent choice depends on substrate solubility and byproduct profiles.
  • Structural studies in and highlight variability in dihedral angles between aromatic rings, which may affect crystallinity and bioactivity predictions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.